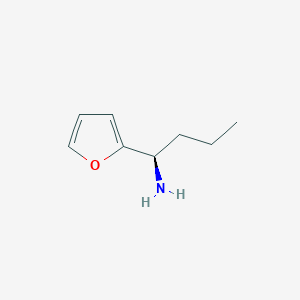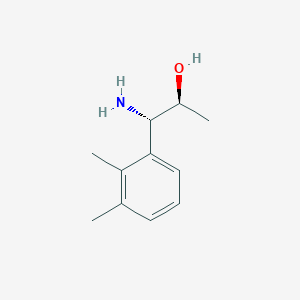
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde is an organic compound with the molecular formula C12H13BrOS It is a derivative of thiochroman, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethylthiochroman-4-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves a multi-step synthesis starting from bromobenzene. The process includes chlorosulfonation, reduction, etherization, and cyclization steps. This one-pot synthesis approach is advantageous due to its low consumption of reagents and reduced environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylthiochroman-4-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethylthiochroman-4-methanol.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with biological molecules, potentially leading to therapeutic effects. The sulfur atom in the thiochroman ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
6-Bromo-2,2-dimethylthiochroman-4-carbaldehyde can be compared with other similar compounds, such as:
6-Bromo-4,4-dimethylthiochroman: Lacks the aldehyde group, which may result in different reactivity and applications.
2,2-Dimethylthiochroman-4-carbaldehyde:
6-Chloro-2,2-dimethylthiochroman-4-carbaldehyde: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromine atom and the aldehyde group, which imparts specific chemical and biological properties that are not present in its analogs .
Properties
CAS No. |
2089649-58-9 |
|---|---|
Molecular Formula |
C12H13BrOS |
Molecular Weight |
285.20 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrothiochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrOS/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
NHPGJTYGEFNJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(S1)C=CC(=C2)Br)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)


![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)







